N-(3,4-dimethylphenyl)-3-fluorobenzamide
Description
N-(3,4-Dimethylphenyl)-3-fluorobenzamide is an aromatic amide characterized by a benzamide core substituted with a fluorine atom at the 3-position and an N-linked 3,4-dimethylphenyl group. Its molecular structure has been extensively studied via single-crystal X-ray diffraction, revealing key conformational and packing features. The compound crystallizes in a monoclinic system, with the N–H bond adopting an anti conformation relative to the meta-methyl group on the aniline ring . This arrangement facilitates intermolecular N–H⋯O hydrogen bonding (bond length: ~2.08 Å), forming column-like structures along the crystallographic a-axis . The synthesis involves condensation of 3-fluorobenzoic acid derivatives with 3,4-dimethylaniline, followed by crystallization from ethanol .
Properties
CAS No. |
5246-35-5 |
|---|---|
Molecular Formula |
C15H14FNO |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
VUHSFIILRJFEKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Conformation and Hydrogen Bonding
- However, fluorine’s electronegativity increases polarity, which may alter solubility and crystal packing compared to the dimethyl analogue.
- N-(3,4-Dichlorophenyl)benzamide (N34DCPBA) : Chlorine’s larger atomic radius and stronger electron-withdrawing effect induce greater distortion in the amide plane compared to fluorine or methyl groups. Despite this, the N–H bond similarly adopts an anti conformation relative to meta-substituents .
Fluorine vs. Methyl Substituents: Electronic and Pharmacological Implications
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Dual fluorine substitution on the phenyl ring enhances metabolic stability and bioavailability due to fluorine’s resistance to oxidative degradation . This contrasts with the dimethyl groups in the target compound, which increase lipophilicity and membrane permeability but may reduce electronic effects critical for receptor binding.
- 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide (): The trifluoromethyl group is a potent electron-withdrawing moiety, significantly lowering the pKa of adjacent functional groups. This property is exploited in kinase inhibitors, whereas the single fluorine in N-(3,4-dimethylphenyl)-3-fluorobenzamide offers a milder electronic perturbation .
Crystallographic and Packing Behavior
- N-(3,4-Dimethylphenyl)acetamide : Despite structural similarity, the N–H bond adopts a syn conformation relative to the meta-methyl group, diverging from the anti geometry observed in the benzamide analogue. This highlights the influence of the benzamide carbonyl on conformational preferences .
- N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (): The trifluoromethyl group introduces steric and electronic effects that disrupt planar packing, resulting in less dense crystal structures compared to the target compound’s columnar arrangement .
Tabulated Comparison of Key Compounds
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